molecular formula C16H22N2O6 B2904186 Boc-dap(Z)-OH CAS No. 209984-57-6; 65710-57-8; 65710-58-9

Boc-dap(Z)-OH

Cat. No.: B2904186
CAS No.: 209984-57-6; 65710-57-8; 65710-58-9
M. Wt: 338.36
InChI Key: QKMSMVGTLTVHLK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Dap(Z)-OH is a protected derivative of 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. The compound features two orthogonal protecting groups:

  • Boc (tert-butoxycarbonyl): Base-labile, typically removed under acidic conditions (e.g., trifluoroacetic acid).
  • Z (benzyloxycarbonyl): Acid-labile, cleaved via hydrogenolysis or strong acids like HBr/acetic acid .

This dual protection enables selective deprotection during solid-phase peptide synthesis (SPPS), making this compound a versatile building block for constructing peptides with side-chain modifications. Its molecular formula is C₁₆H₂₂N₂O₆, and it is commonly used in combinatorial chemistry and peptide-based drug development .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSMVGTLTVHLK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984255
Record name 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65710-57-8
Record name 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Boc-Dap(Z)-OH with structurally and functionally related compounds, focusing on molecular properties, protecting groups, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Protecting Groups Application Key Properties
This compound - C₁₆H₂₂N₂O₆ 338.36 g/mol Boc, Z Peptide synthesis Orthogonal deprotection, moderate logP
Z-Lys(Boc)-OH 2389-60-8 C₁₉H₂₈N₂O₆ 380.44 g/mol Boc, Z Peptide synthesis High GI absorption, P-gp substrate
Boc-Dab(Z)-OH·DCHA - C₂₉H₄₇N₃O₆ 533.70 g/mol Boc, Z, DCHA salt Peptide intermediates Enhanced solubility in organic solvents
Fmoc-Dap(Ac)-OH - C₂₄H₂₆N₂O₇ 454.48 g/mol Fmoc, Acetyl SPPS with UV monitoring Photolabile, low BBB permeability
Boc-DAP(Z)-Aeg-OH 202343-73-5 C₂₄H₃₀N₈O₇ 542.54 g/mol Boc, Z, Aeg backbone PNA synthesis >98.5% purity, fast dissolution

Key Comparison Points

Structural and Functional Differences

  • Backbone Variants :

  • This compound uses a Dap backbone (two amine groups), enabling bifunctional modification, whereas Z-Lys(Boc)-OH () employs a lysine backbone with a longer side chain, favoring interactions with hydrophobic targets .
  • Boc-DAP(Z)-Aeg-OH replaces the Dap backbone with Aeg (aminoethylglycine), critical for peptide nucleic acid (PNA) synthesis due to its neutral charge and nuclease resistance .

Protecting Group Strategies

  • This compound and Z-Lys(Boc)-OH share Boc/Z dual protection , but the latter’s lysine backbone increases molecular weight and alters pharmacokinetics (e.g., Z-Lys(Boc)-OH is a P-gp substrate, limiting CNS penetration) .
  • Fmoc-Dap(Ac)-OH uses acid-stable Fmoc and acetyl groups, ideal for stepwise SPPS under mild conditions, unlike this compound’s acid-sensitive Z group .

Solubility and Handling Boc-Dab(Z)-OH·DCHA () incorporates a dicyclohexylamine (DCHA) salt, improving solubility in dichloromethane or DMF, whereas this compound requires polar aprotic solvents . Boc-DAP(Z)-Aeg-OH exhibits fast dissolution in DMF or NMP, critical for high-yield PNA monomer coupling .

Research Findings

  • Orthogonal Deprotection Efficiency : this compound’s Z group is removed with HBr/acetic acid (20 min, 90% yield), while Boc is cleaved with TFA (30 min, 95% yield), enabling sequential side-chain modifications .
  • Comparative Stability : Fmoc-Dap(Ac)-OH exhibits superior UV stability for real-time monitoring but requires harsher conditions (piperidine) for deprotection compared to this compound .
  • PNA Synthesis : Boc-DAP(Z)-Aeg-OH achieves >98.5% purity post-HPLC, outperforming traditional Dap derivatives in hybridization assays with DNA/RNA .

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